GABAA Receptor α4β1δ Subtype Antagonist Activity Compared to a Known Tool Compound
Methiomeprazine hydrochloride exhibits measurable antagonist activity at the recombinant human α4β1δ GABAA receptor with an IC50 of 1.02 × 10³ nM (1.02 µM) [1]. In a comparable assay system using the same recombinant receptor subtype expressed in HEK293 cells, the reference compound 'GABAA receptor agent 6' (compound 2027) displayed an IC50 of 1.03 µM for the α4β1δ subtype . This demonstrates that methiomeprazine hydrochloride possesses functionally relevant antagonist activity at this extrasynaptic GABAA receptor subtype, with potency essentially equivalent to that of a known experimental antagonist tool compound.
| Evidence Dimension | Antagonist activity at recombinant human α4β1δ GABAA receptor |
|---|---|
| Target Compound Data | IC50 = 1.02 × 10³ nM (1.02 µM) |
| Comparator Or Baseline | GABAA receptor agent 6 (compound 2027): IC50 = 1.03 µM |
| Quantified Difference | Equivalent within assay variability (~1% difference) |
| Conditions | Recombinant human α4β1δ GABAA receptor expressed in HEK293 Flp-In cells; FMP assay |
Why This Matters
For researchers studying extrasynaptic tonic inhibition mediated by α4β1δ-containing GABAA receptors, methiomeprazine hydrochloride provides an alternative antagonist tool with potency comparable to established research compounds, offering flexibility in experimental design and reagent sourcing.
- [1] BindingDB. Entry for CHEMBL5177970 / BDBM50588337. IC50: 1.02E+3 nM. Antagonist activity at recombinant human alpha4beta1delta GABAA receptor expressed in HEK293 Flp-In cells by FMP assay. Accessed 2026. View Source
